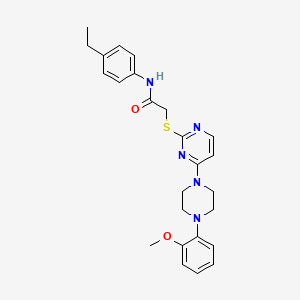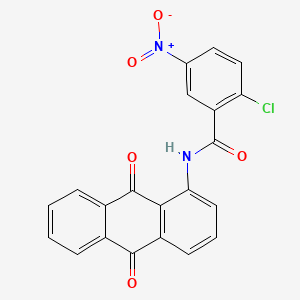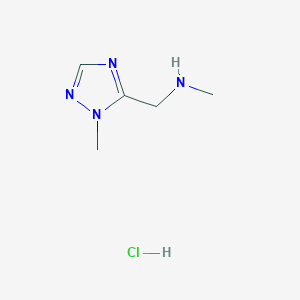
N-Methyl-1-(2-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Methyl-1-(2-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride” is a compound that belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . The structures of new p-cymene Ru (II) complexes with 2- (1-methyl-1H-1,2,4-triazol-3-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
N-Methyl-1-(2-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride demonstrates significant potential in pre-clinical tests relevant to clinical efficacy in emesis and depression. It is highlighted as a high affinity, orally active neurokinin-1 (h-NK(1)) receptor antagonist with a solubility in water of >100 mg/mL, making it suitable for both intravenous and oral clinical administration (Harrison et al., 2001).
Antimicrobial Activities
Another area of application is in the development of antimicrobial agents. A series of derivatives synthesized from this compound showed moderate to very good antibacterial and antifungal activities against pathogenic strains, comparable to first-line drugs. This suggests its utility in the design of new antimicrobial compounds (Thomas et al., 2010).
Synthesis of Novel Compounds
The chemical also serves as a precursor in the synthesis of novel compounds. For instance, its derivatives have been synthesized and characterized, showing potential applications in various fields, including organic synthesis and materials science. These compounds often exhibit unique properties that can be tailored for specific applications (Younas et al., 2014).
Anticancer Applications
The compound has shown promise in anticancer research, particularly through SIRT1 inhibition. A library of derivatives synthesized from this compound exhibited potent growth inhibitory action against treated cancer cell lines at lower micro molar concentration. One of the synthesized compounds significantly reduced prostate weight to body weight ratio in prostate hyperplasia animal models, indicating potential as a lead molecule for prostatic hyperplasia treatment (Panathur et al., 2013).
Corrosion Inhibition
In the field of materials science, amino acid compounds derived from this compound have been investigated as eco-friendly corrosion inhibitors. Studies show that these compounds effectively inhibit corrosion of N80 steel in HCl solution, providing a sustainable alternative to traditional corrosion inhibitors (Yadav et al., 2015).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that triazole derivatives have been reported to stabilize cu (i) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function or activity.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, indicating that they may affect a wide range of biochemical pathways .
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, indicating that they may have a wide range of molecular and cellular effects .
Eigenschaften
IUPAC Name |
N-methyl-1-(2-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-6-3-5-7-4-8-9(5)2;/h4,6H,3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVNJSCNTLSHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=NN1C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2893028.png)
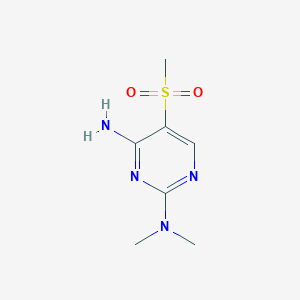
![(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2893033.png)
![1-(3-fluoro-4-methylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2893035.png)
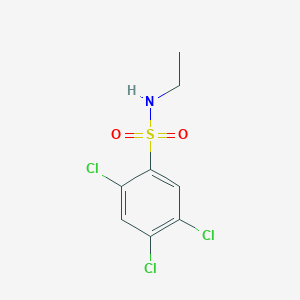
![4-(4-fluorophenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2893037.png)
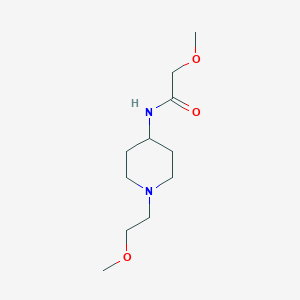
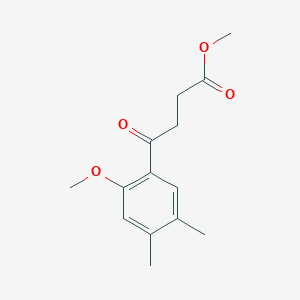
![6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2893042.png)
![7-Fluoro-3-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2893045.png)
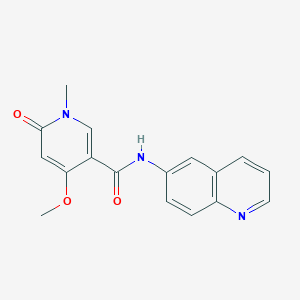
![N-(3-chloro-4-fluorophenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2893049.png)
